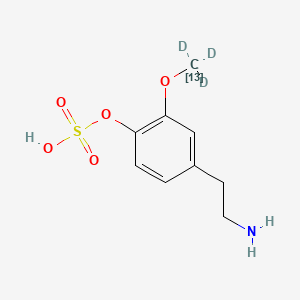
3-Methoxytyramine sulfate-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxytyramine sulfate-13C,d3 is a deuterium-labeled version of 3-Methoxytyramine sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of stable heavy isotopes, such as deuterium and carbon-13, into drug molecules is a common practice in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
The synthesis of 3-Methoxytyramine sulfate-13C,d3 involves the deuteration of 3-Methoxytyramine sulfateThe reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium and carbon-13 isotopes . Industrial production methods for this compound are not widely documented, but they generally follow similar principles of isotope labeling and purification.
Analyse Des Réactions Chimiques
3-Methoxytyramine sulfate-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-Methoxytyramine sulfate-13C,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the role of 3-Methoxytyramine in various biological processes.
Neuromodulation Research: Investigated for its role as a neuromodulator and its effects on the central nervous system.
Biomarker Studies: Used as a biomarker for certain medical conditions, such as pheochromocytomas and paragangliomas.
Mécanisme D'action
The mechanism of action of 3-Methoxytyramine sulfate-13C,d3 involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is part of the G protein-coupled receptor family and is involved in the modulation of neurotransmitter systems. The compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by TAAR1 . Additionally, it can activate signaling pathways such as ERK and CREB phosphorylation, which are related to cAMP accumulation .
Comparaison Avec Des Composés Similaires
3-Methoxytyramine sulfate-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include:
3-Methoxytyramine: The non-labeled version, which is a metabolite of dopamine and acts as a neuromodulator.
Homovanillic Acid: Another metabolite of dopamine, often used as a biomarker in medical diagnostics.
Vanillylmandelic Acid: A metabolite of catecholamines, used in the diagnosis of certain tumors.
These compounds share similarities in their metabolic pathways and applications in research, but this compound stands out due to its isotope labeling, which provides additional insights into pharmacokinetics and metabolic studies.
Propriétés
Formule moléculaire |
C9H13NO5S |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)-2-(trideuterio(113C)methoxy)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i1+1D3 |
Clé InChI |
ORZHQEJEAKXCJA-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


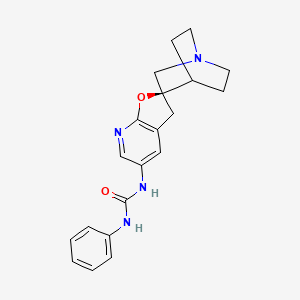
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

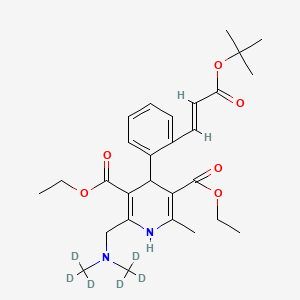
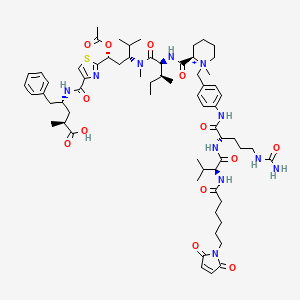
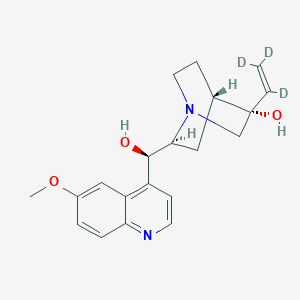
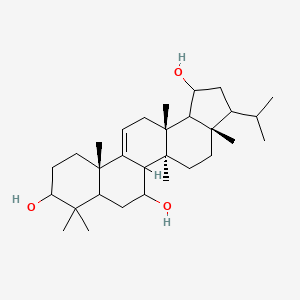

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
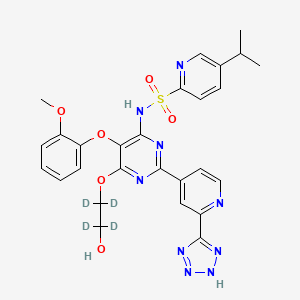
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
